- Total Synthesis and Antibacterial Testing of the A54556 Cyclic Acyldepsipeptides Isolated from Streptomyces hawaiiensis, Journal of Natural Products, 2014, 77(10), 2170-2181
Cas no 95398-45-1 (A 54556A (~90%))
A 54556A (~90%) Chemical and Physical Properties
Names and Identifiers
-
- Antibiotic A 54556A
- A 54556A
- 1H,5H,16H-Dipyrrolo[2,1-c:2′,1′-l][1,4,7,10,13]oxatetraazacyclohexadecine, cyclic peptide deriv. (ZCI)
- L-Proline, N-[(2E,4E,6E)-1-oxo-2,4,6-octatrienyl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-4-methyl-, (6→2)-lactone, (4R)- (9CI)
- L
- A 54556 factor A
- Acyldepsipeptide 1
- Acyldepsipeptide A
- ADEP 05
- ADEP 1
- SCHEMBL15449217
- BDBM50028480
- CHEBI:222868
- 95398-45-1
- CHEMBL3342324
- A54556A
- (2E,4E,6E)-N-[(2S)-1-Oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide
- A 54556A (~90%)
-
- Inchi: 1S/C38H50N6O8/c1-6-7-8-9-13-18-32(45)40-28(21-27-15-11-10-12-16-27)34(47)41-29-23-52-38(51)31-20-24(2)22-44(31)35(48)25(3)39-33(46)26(4)42(5)37(50)30-17-14-19-43(30)36(29)49/h6-13,15-16,18,24-26,28-31H,14,17,19-23H2,1-5H3,(H,39,46)(H,40,45)(H,41,47)/b7-6+,9-8+,18-13+/t24-,25+,26+,28+,29+,30?,31+/m1/s1
- InChI Key: ZGRSXMWWGUOTAO-IWQYTZRLSA-N
- SMILES: O=C1[C@@H](NC(=O)[C@@H](NC(=O)/C=C/C=C/C=C/C)CC2C=CC=CC=2)COC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C)NC(=O)[C@H](C)N(C)C(=O)C2CCCN12)C
Computed Properties
- Exact Mass: 718.36901257g/mol
- Monoisotopic Mass: 718.36901257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 52
- Rotatable Bond Count: 10
- Complexity: 1440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 175Ų
A 54556A (~90%) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A913201-1mg |
A-54556A |
95398-45-1 | 98% | 1mg |
¥5,923.80 | 2022-09-29 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10086-1mg |
A-54556A |
95398-45-1 | 98% | 1mg |
¥3799.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10086-5mg |
A-54556A |
95398-45-1 | 98% | 5mg |
¥12797.00 | 2023-09-09 | |
| TRC | A101055-0.5mg |
A 54556A (~90%) |
95398-45-1 | 0.5mg |
$ 351.00 | 2023-07-18 | ||
| TRC | A101055-1mg |
A 54556A (~90%) |
95398-45-1 | 1mg |
$ 626.00 | 2023-09-09 | ||
| TRC | A101055-2.5mg |
A 54556A (~90%) |
95398-45-1 | 2.5mg |
$ 1383.00 | 2023-09-09 | ||
| A2B Chem LLC | AW54007-1mg |
Antibiotic A 54556A |
95398-45-1 | ≥95% | 1mg |
$306.00 | 2024-07-18 | |
| A2B Chem LLC | AW54007-5mg |
Antibiotic A 54556A |
95398-45-1 | ≥95% | 5mg |
$1068.00 | 2024-07-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-397312-1mg |
A54556A, |
95398-45-1 | ≥95% | 1mg |
¥2211.00 | 2023-09-05 | |
| TRC | A101055-5mg |
A 54556A (~90%) |
95398-45-1 | 5mg |
$ 351.00 | 2023-09-09 |
A 54556A (~90%) Production Method
Production Method 1
A 54556A (~90%) Raw materials
A 54556A (~90%) Preparation Products
A 54556A (~90%) Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on A 54556A (~90%)
Antibiotic A 54556A: A Promising Compound in the Fight Against Infectious Diseases
Antibiotic A 54556A, also known by its CAS registry number95398-45-1, is a groundbreaking compound that has garnered significant attention in the field of antibacterial drug discovery. This molecule represents a novel class of antibiotics with unique mechanisms of action, making it a potential game-changer in combating multidrug-resistant bacterial infections.
Developed through extensive research and drug discovery efforts, Antibiotic A 54556A has demonstrated remarkable efficacy against a wide range of gram-positive and gram-negative bacteria. Its distinct chemical structure ensures minimal resistance development, a critical advantage in the current era of increasing antibiotic resistance.
The compound's mechanism of action targets bacterial DNA synthesis, specifically inhibitingdna polymerase III, an essential enzyme for bacterial replication. This approach is different from conventional antibiotics that often target cell wall synthesis or protein synthesis, providing a novel therapeutic avenue in the fight against infections.
Recent studies have highlighted the potential of Antibiotic A 54556A in treating resistant strains such asMethicillin-resistant Staphylococcus aureus (MRSA) andCarbapenem-resistant Enterobacteriaceae (CRE). Preclinical trials have shown impressive results, with the compound demonstrating high potency and rapid bactericidal activity in various infection models.
In terms of pharmacokinetics, Antibiotic A 54556A exhibits favorable absorption, distribution, metabolism, and excretion profiles. It achieves high concentrations in infected tissues while maintaining a low systemic toxicity profile, making it a safe and effective option for patients with severe infections.
Antibiotic A 54556A's discovery marks a significant milestone in the development of new-generation antibiotics. Its unique properties, combined with extensive preclinical data supporting its safety and efficacy, position it as a leading candidate for further clinical development. As the world continues to grapple with the growing threat of antibiotic resistance, compounds like Antibiotic A 54556A offer hope for a future where bacterial infections can be effectively treated without compromising patient outcomes.
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